molecular formula C14H13N3OS B14919482 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol

Cat. No.: B14919482
M. Wt: 271.34 g/mol
InChI Key: IKOOGLBBJFOTED-UHFFFAOYSA-N
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Description

4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that features a unique combination of functional groups, including an allyl group, a benzothiazole moiety, and a pyrazol-5-ol core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the allyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the allyl group to a propyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothiazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings.

Scientific Research Applications

4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL: shares structural similarities with other benzothiazole and pyrazole derivatives.

    1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL: Lacks the allyl group but retains the core structure.

    4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL: Similar structure but without the hydroxyl group.

Uniqueness

The uniqueness of 4-ALLYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H-PYRAZOL-5-OL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, benzothiazole moiety, and pyrazol-5-ol core makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-prop-2-enyl-1H-pyrazol-3-one

InChI

InChI=1S/C14H13N3OS/c1-3-6-10-9(2)16-17(13(10)18)14-15-11-7-4-5-8-12(11)19-14/h3-5,7-8,16H,1,6H2,2H3

InChI Key

IKOOGLBBJFOTED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC=C

Origin of Product

United States

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